molecular formula C10H9FO3 B7848204 Methyl 4-fluoro-3-methylbenzoylformate

Methyl 4-fluoro-3-methylbenzoylformate

Cat. No.: B7848204
M. Wt: 196.17 g/mol
InChI Key: FQNKYSAZSDRDKK-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methylbenzoylformate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoylformate, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-methylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of 4-fluoro-3-methylbenzene with methyl formate in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 4-fluoro-3-methylbenzoic acid or 4-fluoro-3-methylbenzaldehyde.

    Reduction: 4-fluoro-3-methylbenzyl alcohol or 4-fluoro-3-methylbenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-3-methylbenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methylbenzoylformate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-3-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 4-fluoro-3-chlorobenzoylformate: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

Methyl 4-fluoro-3-methylbenzoylformate is unique due to the combination of the fluorine and methyl substituents on the benzene ring. This combination can result in distinct chemical and physical properties, such as altered reactivity and solubility, compared to other similar compounds. The presence of the fluorine atom can also enhance the compound’s metabolic stability and resistance to degradation, making it valuable in various applications.

Properties

IUPAC Name

methyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNKYSAZSDRDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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